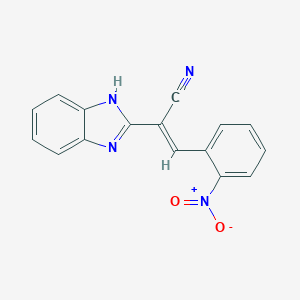
19-Naphthoyl-5,8,11,14-eicosatetraenoic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
19-Naphthoyl-5,8,11,14-eicosatetraenoic acid methyl ester, also known as NAM, is a synthetic compound that belongs to the family of naphthoyl fatty acids. It has been found to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of 19-Naphthoyl-5,8,11,14-eicosatetraenoic acid methyl ester is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway. 19-Naphthoyl-5,8,11,14-eicosatetraenoic acid methyl ester has been shown to inhibit the activation of NF-κB and MAPKs, which are involved in the regulation of inflammation and cell proliferation.
Biochemical and Physiological Effects:
19-Naphthoyl-5,8,11,14-eicosatetraenoic acid methyl ester has been found to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the production of pro-inflammatory cytokines. Additionally, 19-Naphthoyl-5,8,11,14-eicosatetraenoic acid methyl ester has been found to reduce the levels of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 19-Naphthoyl-5,8,11,14-eicosatetraenoic acid methyl ester in lab experiments is its relatively low toxicity compared to other anti-inflammatory and anti-cancer compounds. However, 19-Naphthoyl-5,8,11,14-eicosatetraenoic acid methyl ester has limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments. Additionally, the mechanism of action of 19-Naphthoyl-5,8,11,14-eicosatetraenoic acid methyl ester is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for research on 19-Naphthoyl-5,8,11,14-eicosatetraenoic acid methyl ester. One area of interest is its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to elucidate the mechanism of action of 19-Naphthoyl-5,8,11,14-eicosatetraenoic acid methyl ester and to identify its molecular targets. Finally, the development of more efficient synthesis methods and improved formulations of 19-Naphthoyl-5,8,11,14-eicosatetraenoic acid methyl ester could enhance its potential as a therapeutic agent.
In conclusion, 19-Naphthoyl-5,8,11,14-eicosatetraenoic acid methyl ester is a promising compound that exhibits anti-inflammatory and anti-cancer properties. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 19-Naphthoyl-5,8,11,14-eicosatetraenoic acid methyl ester could lead to the development of novel therapies for inflammatory diseases and cancer.
Méthodes De Synthèse
19-Naphthoyl-5,8,11,14-eicosatetraenoic acid methyl ester can be synthesized through a multi-step process involving the condensation of 2-naphthol with methyl 5,8,11,14-eicosatetraenoate, followed by oxidation and esterification. The purity of the final product can be confirmed through various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
19-Naphthoyl-5,8,11,14-eicosatetraenoic acid methyl ester has been studied for its potential use in various scientific research applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. Additionally, 19-Naphthoyl-5,8,11,14-eicosatetraenoic acid methyl ester has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the expression of anti-apoptotic proteins.
Propriétés
Numéro CAS |
133983-28-5 |
|---|---|
Nom du produit |
19-Naphthoyl-5,8,11,14-eicosatetraenoic acid methyl ester |
Formule moléculaire |
C34H27OP |
Poids moléculaire |
488.7 g/mol |
Nom IUPAC |
[(6E,9E,12E,15E)-20-methoxy-20-oxoicosa-6,9,12,15-tetraen-2-yl] naphthalene-1-carboxylate |
InChI |
InChI=1S/C32H40O4/c1-27(36-32(34)30-25-20-23-28-22-18-19-24-29(28)30)21-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-26-31(33)35-2/h4-7,10-13,18-20,22-25,27H,3,8-9,14-17,21,26H2,1-2H3/b6-4+,7-5+,12-10+,13-11+ |
Clé InChI |
LSJKXLUDFFHREZ-DLMKAYHGSA-N |
SMILES isomérique |
CC(CCC/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)OC)OC(=O)C1=CC=CC2=CC=CC=C21 |
SMILES |
CC(CCCC=CCC=CCC=CCC=CCCCC(=O)OC)OC(=O)C1=CC=CC2=CC=CC=C21 |
SMILES canonique |
CC(CCCC=CCC=CCC=CCC=CCCCC(=O)OC)OC(=O)C1=CC=CC2=CC=CC=C21 |
Synonymes |
19-HETE naphthaloyl methyl ester 19-HETE-Me 19-naphthoyl-5,8,11,14-eicosatetraenoic acid methyl ester naphthylated 19-HETE methyl este |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B236371.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B236386.png)

![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B236396.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236408.png)
![methyl 7-(hydroxymethyl)-2,4a,5,7a-tetrahydro-1H-cyclopenta[c]pyridine-4-carboxylate](/img/structure/B236409.png)
![N-{3-chloro-4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}-3-methylbutanamide](/img/structure/B236415.png)
![2-(3,5-dimethylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide](/img/structure/B236418.png)
![2-(4-isopropylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide](/img/structure/B236419.png)
![Isopropyl 4-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate](/img/structure/B236421.png)
![4-methoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B236425.png)
![2,4-dichloro-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B236430.png)
